4-Fluoropicolinamide
Overview
Description
Synthesis Analysis
The synthesis of fluorinated compounds is a topic of interest due to their potential applications in medicinal chemistry. For instance, the synthesis of N-protected 4-fluoropyrrolidine derivatives, which are useful as synthons for medicinal applications, has been achieved through double fluorination using 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride . Similarly, the synthesis of fluoroquinolones, which are a class of antibacterial agents, involves the modification of the quinolone structure, as seen with the addition of a fluorine atom . The synthesis of 4-fluoropicolinamide would likely involve similar strategies of functional group modification and fluorination.
Molecular Structure Analysis
The molecular structure of compounds is crucial for their biological activity. For example, the crystal structure of a synthesized morpholine derivative was determined using X-ray diffraction, confirming the compound's monoclinic system and lattice parameters . The molecular structure of 4-fluoropicolinamide would similarly be important for its potential applications and could be analyzed using similar techniques.
Chemical Reactions Analysis
Fluorinated compounds often undergo specific chemical reactions due to the presence of the fluorine atom. For instance, the metalation directed by the fluorine atom was used for iodination of the quinoline ring in the synthesis of fluoroiodo-2-phenylquinoline-4-carboxamides . The reactivity of the fluorine atom in 4-fluoropicolinamide would also influence its chemical reactions and potential as a synthon in medicinal chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine. For example, the phototoxicity and cytotoxic activities of fluorinated quinolones were evaluated, indicating their potential as antimicrobial agents . The physical and chemical properties of 4-fluoropicolinamide, such as solubility, stability, and reactivity, would be important for its practical applications and could be inferred from studies on similar fluorinated compounds.
Scientific Research Applications
PET Imaging in Parkinson's Disease
- Parkinson's Disease Monitoring : 4-Fluoropicolinamide derivatives, like N-[2-(diethylamino)ethyl]-(18)F-5-fluoropicolinamide (18F-P3BZA), are used as radiotracers in PET imaging. This helps in tracking transplanted cells in the brain for Parkinson's disease therapy, offering insights into the efficacy of cellular therapies (Kiessling, 2014).
Cancer Diagnosis and Research
- Malignant Melanoma Detection : A variant, N-(2-(dimethylamino)ethyl)-5-[18F]fluoropicolinamide ([18F]DMPY2), demonstrates significant performance in detecting both primary and metastatic melanomas. It shows strong uptake in tumors and rapid clearance from the background, making it a potential novel PET imaging agent for melanoma diagnosis (Pyo et al., 2020).
- Melanoma Clinical Application : The use of 18F-P3BZA in PET/CT imaging for melanoma patients shows high uptake in tumors, suggesting its potential in the specific imaging of melanoma and its metastases (Ma et al., 2018).
Drug Development and Molecular Studies
- Fluoroquinolones Research : Studies have explored the synthesis and antibacterial activities of fluoroquinolones, where 4-fluoropicolinamide might play a role in the structural formation of these compounds (Wolfson & Hooper, 1985).
- Antiproliferative Activities : Derivatives of 4-fluoropicolinamide, like 3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide, are studied for their inhibitory effects against cancer cell lines, offering pathways for developing new anticancer drugs (Zhang et al., 2021).
Fluorescent Probes and Imaging
- Cellular Imaging : Fluorescent derivatives of 4-fluoropicolinamide, like 4-morpholinoscriptaid (4MS), are used in fluorescence microscopy studies for cellular imaging, aiding in understanding cellular uptake and distribution (Fleming et al., 2015).
Chemical Synthesis and Material Science
- Synthetic Applications : The role of 4-fluoropicolinamide in the synthesis of diverse chemical compounds, such as fluorinated heterocycles, has been explored. These studies are crucial for pharmaceutical and agrochemical industries (Wu et al., 2017).
Safety And Hazards
Future Directions
While specific future directions for 4-Fluoropicolinamide are not mentioned in the search results, one paper discusses the potential of using a similar compound, 131 I-IFNABZA, as a theranostic agent against melanoma . This suggests that 4-Fluoropicolinamide and similar compounds could have potential applications in medical research and treatment.
properties
IUPAC Name |
4-fluoropyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O/c7-4-1-2-9-5(3-4)6(8)10/h1-3H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTFGDXXDPAAAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592835 | |
Record name | 4-Fluoropyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoropicolinamide | |
CAS RN |
1172938-55-4 | |
Record name | 4-Fluoropyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.